

Application of Ganoderic Acid DF in Diabetic Complication Research Models

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Compound of Interest					
Compound Name:	Ganoderic acid DF				
Cat. No.:	B12393989	Get Quote			

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Introduction

Ganoderic acid DF, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications in diabetic complications. This interest stems from its demonstrated bioactivity, particularly its potent inhibition of aldose reductase, an enzyme pivotal in the polyol pathway implicated in the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy. These application notes provide a comprehensive overview of the use of Ganoderic acid DF and related Ganoderic acids in relevant research models, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. While specific quantitative data for Ganoderic acid DF in broader diabetic complication models is emerging, data from closely related Ganoderic acids, such as Ganoderic acid A (GAA), offer valuable insights and a strong basis for experimental design.

Data Presentation In Vitro Efficacy of Ganoderic Acids

The following table summarizes the quantitative effects of **Ganoderic acid DF** and other Ganoderic acids in in vitro models relevant to diabetic complications.



Compound	Model System	Concentration	Key Finding	Reference
Ganoderic acid DF	Human Aldose Reductase	22.8 μΜ	IC ₅₀ for enzyme inhibition	[1]
Ganoderic acid A (GAA)	Rat Glomerular Mesangial Cells (High Glucose- induced)	5, 10, 20 μg/mL	Dose-dependent reduction in ROS production and suppression of cell proliferation.	[2]
Ganoderic acid (GA) mix	TGF-β1- stimulated HK-2 cells	6.25, 25, 100 μg/mL	Dose-dependent reduction in the phosphorylation of Smad2/3 and ERK/JNK/p38.	

Note: The study by Wang et al. (2022) investigating GAA in glomerular mesangial cells has been retracted due to concerns about the integrity of the publication process. The data is presented here for informational purposes but should be interpreted with significant caution.

In Vivo Efficacy of Ganoderic Acids in Diabetic Models

This table outlines the in vivo effects of Ganoderic acids in animal models of diabetes and its complications.



Compound	Animal Model	Dosage	Duration	Key Findings	Reference
Ganoderic acid (GA) mix	Streptozotoci n (STZ)- induced diabetic mice	20 mg/kg	Not Specified	- Reduced FFA content in adipose tissue (from 4785 ± 145.67 to 1174.34 ± 129.4) and liver (from 171 ± 12.34 to 108.34 ± 7.97) Increased plasma insulin levels (from 22.67 ± 3.23 mUI/mL to 51.65 ± 5.32 mUI/mL) Reduced blood glucose levels.	[3][4]
Ganoderic acid (GA) mix	Unilateral Ureteral Obstruction (UUO) mice (model for renal fibrosis)	3.125, 12.5, 50 mg/kg/day (i.p.)	14 days	Dose- dependent attenuation of tubular injury and renal fibrosis. The 50 mg/kg dose significantly lowered BUN	[5]



				and serum creatinine.	
Ganoderma lucidum aqueous extract	STZ-induced diabetic rats	100, 200 mg/kg/day (gavage)	4 weeks	Dose- dependent decrease in serum glucose and increase in serum insulin.	[6]

Experimental Protocols

In Vitro Model: High Glucose-Induced Oxidative Stress in Glomerular Mesangial Cells

This protocol describes an in vitro model to investigate the protective effects of **Ganoderic acid DF** against high glucose-induced cellular damage, a key factor in diabetic nephropathy.

- 1. Cell Culture and Maintenance:
- Culture rat glomerular mesangial cells (GMCs) in DMEM containing 5.5 mM D-glucose, 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture cells upon reaching 80-90% confluency.
- 2. High Glucose Treatment and **Ganoderic Acid DF** Application:
- Seed GMCs in appropriate culture plates and allow them to adhere overnight.
- Replace the medium with DMEM containing either:
 - Normal Glucose (NG): 5.5 mM D-glucose.
 - High Glucose (HG): 30 mM D-glucose.



- HG + Ganoderic acid DF: 30 mM D-glucose supplemented with desired concentrations of Ganoderic acid DF (e.g., 5, 10, 20 μM). A stock solution of Ganoderic acid DF in DMSO can be used, with the final DMSO concentration kept below 0.1% in all groups, including controls.
- Incubate the cells for 24-48 hours.
- 3. Assessment of Oxidative Stress:
- Intracellular ROS Measurement:
 - Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
 - After treatment, wash the cells with PBS and incubate with DCFH-DA solution in the dark.
 - Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- Antioxidant Enzyme Activity:
 - Prepare cell lysates after treatment.
 - Measure the activities of superoxide dismutase (SOD) and catalase (CAT) using commercially available assay kits.
- 4. Analysis of Signaling Pathways:
- Western Blotting:
 - Lyse the cells and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p38, p38, NOX2, NOX4) and a loading control (e.g., GAPDH).
 - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.



In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This protocol details the induction of a diabetic nephropathy model in rats to evaluate the therapeutic potential of **Ganoderic acid DF** in vivo.

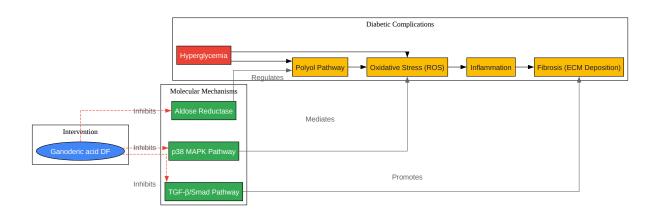
- 1. Animal Handling and Acclimatization:
- House male Sprague-Dawley or Wistar rats (180-220 g) in a controlled environment (12 h light/dark cycle, 22-25°C) with free access to standard chow and water.
- Allow a one-week acclimatization period before the experiment.
- 2. Induction of Diabetes:
- Fast the rats overnight.
- Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
- Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).
- Monitor blood glucose levels 72 hours post-injection from the tail vein. Rats with fasting blood glucose levels >16.7 mmol/L (300 mg/dL) are considered diabetic.
- 3. Ganoderic Acid DF Treatment:
- Divide the diabetic rats into groups:
 - o Diabetic Control: Receive vehicle (e.g., saline with 5% Tween 80).
 - Ganoderic acid DF treated: Receive Ganoderic acid DF at different dosages (e.g., 10, 25, 50 mg/kg/day) via oral gavage or i.p. injection.
- A non-diabetic control group receiving only the vehicle should also be included.
- Treat the animals for a period of 4-8 weeks.
- 4. Assessment of Diabetic Nephropathy Parameters:



- Metabolic Parameters: Monitor body weight and blood glucose levels weekly.
- Renal Function:
 - At the end of the treatment period, place rats in metabolic cages for 24-hour urine collection to measure urine volume and protein excretion.
 - Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
- · Histopathology:
 - Euthanize the animals and perfuse the kidneys.
 - Fix the kidney tissues in 10% formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess renal morphology, glomerulosclerosis, and fibrosis.

Visualizations Signaling Pathways and Experimental Workflow

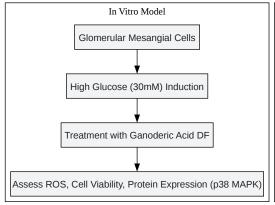


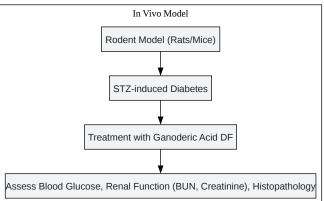


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Caption: Mechanism of **Ganoderic acid DF** in diabetic complications.







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Caption: General experimental workflow for **Ganoderic acid DF** research.

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